molecular formula C26H27N3O4S B2891210 N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-02-3

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2891210
CAS No.: 898414-02-3
M. Wt: 477.58
InChI Key: MBLBUMWPMUMSNM-UHFFFAOYSA-N
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Description

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide group, which is a functional group consisting of two amide groups connected by an oxalyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves a multi-step process:

    Formation of the Tetrahydroquinoline Moiety: The first step involves the synthesis of the 1-tosyl-1,2,3,4-tetrahydroquinoline intermediate. This can be achieved through the Povarov reaction, which is a cycloaddition reaction between an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Oxalamide Group: The next step involves the reaction of the tetrahydroquinoline intermediate with oxalyl chloride to form the oxalamide group. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Attachment of the 2-Ethylphenyl Group: The final step involves the coupling of the oxalamide intermediate with 2-ethylphenylamine. This can be achieved through a nucleophilic substitution reaction, where the amine group of 2-ethylphenylamine attacks the carbonyl carbon of the oxalamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxalamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving amide and quinoline groups.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxalamide group can form hydrogen bonds with proteins and nucleic acids, while the quinoline moiety can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-ethylphenyl)-N2-(quinolin-7-yl)oxalamide: Lacks the tosyl group, which may affect its reactivity and biological activity.

    N1-(2-methylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Similar structure but with a methyl group instead of an ethyl group, which may influence its chemical properties.

Uniqueness

N1-(2-ethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is unique due to the presence of both the tosylated tetrahydroquinoline and the 2-ethylphenyl groups. These structural features may confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-19-7-4-5-9-23(19)28-26(31)25(30)27-21-13-12-20-8-6-16-29(24(20)17-21)34(32,33)22-14-10-18(2)11-15-22/h4-5,7,9-15,17H,3,6,8,16H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLBUMWPMUMSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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